Cas no 1806790-61-3 (2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine)
2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine
-
- Inchi: 1S/C7H8F2N2O/c1-3-2-4(12)11-7(10)5(3)6(8)9/h2,6H,1H3,(H3,10,11,12)
- InChI Key: AVEBDERWYPCNEN-UHFFFAOYSA-N
- SMILES: FC(C1=C(N)NC(C=C1C)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 281
- XLogP3: -0.2
- Topological Polar Surface Area: 55.1
2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005387-500mg |
2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine |
1806790-61-3 | 97% | 500mg |
$940.80 | 2022-03-31 | |
| Alichem | A024005387-1g |
2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine |
1806790-61-3 | 97% | 1g |
$1,629.60 | 2022-03-31 |
2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine
Introduction to 2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine (CAS No. 1806790-61-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine, identified by the chemical abstracts service number 1806790-61-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse pharmacological properties. The presence of multiple functional groups, including an amino group, a difluoromethyl substituent, a hydroxyl group, and a methyl group, makes this molecule a promising candidate for further exploration in drug discovery and molecular research.
The structural composition of 2-amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine (CAS No. 1806790-61-3) imparts distinct chemical and electronic properties that could be exploited for various applications. The amino group (-NH₂) serves as a nucleophilic center, enabling participation in condensation reactions and hydrogen bonding interactions, which are crucial for the design of bioactive molecules. The difluoromethyl (-CF₂) moiety introduces electron-withdrawing effects through the inductive mechanism, which can modulate the reactivity and binding affinity of the compound. Additionally, the hydroxyl (-OH) group provides another site for hydrogen bonding and potential metabolic pathways, while the methyl (-CH₃) group enhances lipophilicity, influencing solubility and membrane permeability.
In recent years, there has been a growing interest in exploring novel pyridine derivatives for their therapeutic potential. Pyridines are well-documented scaffolds in medicinal chemistry, with numerous examples demonstrating efficacy in treating conditions ranging from infectious diseases to neurological disorders. The specific arrangement of functional groups in 2-amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine (CAS No. 1806790-61-3) suggests that it may exhibit inhibitory activity against various biological targets. For instance, the combination of an amino group and a hydroxyl group could facilitate interactions with enzymes or receptors, while the electron-deficient nature of the difluoromethyl substituent may enhance binding affinity.
Recent studies have highlighted the importance of fluorinated compounds in drug development due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. The incorporation of a difluoromethyl group in 2-amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine (CAS No. 1806790-61-3) aligns with this trend, as fluorine atoms are known to enhance the bioavailability and efficacy of many therapeutic agents. Moreover, the presence of both hydroxyl and amino groups allows for further derivatization through condensation reactions or coupling strategies, expanding its utility in synthetic chemistry.
The potential applications of 2-amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine (CAS No. 1806790-61-3) extend beyond drug discovery into the realm of chemical biology. This compound could serve as a key intermediate in synthesizing more complex molecules or as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it an attractive candidate for developing inhibitors or activators of target proteins involved in critical biological pathways.
One particularly promising area of research is the exploration of pyridine derivatives as antiviral agents. The unique electronic properties conferred by the difluoromethyl substituent may enable interactions with viral enzymes or receptors, potentially leading to the development of novel antiviral therapies. Additionally, the compound’s ability to form hydrogen bonds through its hydroxyl and amino groups suggests that it could disrupt viral protease activity or interfere with viral entry into host cells.
Another emerging field where 2-amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine (CAS No. 1806790-61-3) may find utility is in cancer research. Pyridine-based compounds have shown promise as kinase inhibitors, which are critical targets in oncology due to their role in regulating cell growth and survival. The structural motifs present in this compound could be modified to develop selective inhibitors against specific kinases overexpressed in cancer cells.
The synthesis of 2-amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine (CAS No. 1806790-61-3) involves multi-step organic transformations that highlight its synthetic versatility. Key steps include nucleophilic substitution reactions at the difluoromethyl carbon center followed by functional group interconversions to introduce the amino and hydroxyl groups at desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
The physicochemical properties of this compound also play a crucial role in its formulation and delivery systems. Parameters such as solubility, stability under various conditions, and compatibility with different excipients must be carefully considered when developing pharmaceutical formulations or biochemical reagents.
In conclusion,2-amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine (CAS No. 1806790-61-3) represents a structurally intriguing molecule with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique combination of functional groups positions it as a valuable building block for drug discovery efforts aimed at treating diverse diseases while also serving as an important tool for fundamental research into biological mechanisms.
1806790-61-3 (2-Amino-3-(difluoromethyl)-6-hydroxy-4-methylpyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)